molecular formula C18H23N3O3S B5259959 2-METHYL-N-(2-METHYLPROPYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE

2-METHYL-N-(2-METHYLPROPYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE

Cat. No.: B5259959
M. Wt: 361.5 g/mol
InChI Key: RVGGFWSDGAZWIK-UHFFFAOYSA-N
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Description

2-METHYL-N-(2-METHYLPROPYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a pyridin-3-ylmethylsulfamoyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-13(2)10-20-18(22)17-9-16(7-6-14(17)3)25(23,24)21-12-15-5-4-8-19-11-15/h4-9,11,13,21H,10,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGGFWSDGAZWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(2-METHYLPROPYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the pyridin-3-ylmethylsulfamoyl group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(2-METHYLPROPYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide core.

Scientific Research Applications

2-METHYL-N-(2-METHYLPROPYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(2-METHYLPROPYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE involves its interaction with specific molecular targets. The pyridin-3-ylmethylsulfamoyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar benzamide core but has different substituents, leading to distinct chemical properties and applications.

    4-[(4-methylpiperazin-1-yl)methyl]-N-{3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide: Another similar compound with a benzamide core and pyridinyl substituents, used in different research contexts.

Uniqueness

The uniqueness of 2-METHYL-N-(2-METHYLPROPYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE lies in its specific combination of functional groups, which imparts unique reactivity and binding properties. This makes it a valuable compound for targeted research applications and potential therapeutic development.

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